![molecular formula C21H25N3O4 B2980066 N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide CAS No. 1396714-40-1](/img/structure/B2980066.png)
N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, commonly known as INP0403, is a small molecule inhibitor that has shown promising results in various scientific research studies. INP0403 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.
Aplicaciones Científicas De Investigación
Assessment of Cellular Proliferation in Tumors
A study investigated the use of a cellular proliferative marker, closely related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. The presence of a significant correlation between the proliferative marker and Ki-67, a proliferation marker, suggests its promise for evaluating the proliferative status of solid tumors. This research indicates a potential application in oncological diagnostics and therapy monitoring (Dehdashti et al., 2013).
Investigation of Sigma-2 Receptors
Research into the binding affinity of various analogs, including substances structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, for sigma-2 receptors highlights the potential application in neuropharmacology and cancer therapy. The study found that specific analogs displayed high affinity for sigma-2 receptors, suggesting their utility in studying sigma-2 receptor involvement in diseases and as a target for therapeutic interventions (Xu et al., 2005).
Development of Anti-ulcer Drugs
An investigation into the cardiovascular properties of a new anti-ulcer drug highlighted the potential therapeutic applications of compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide. The study demonstrated the drug's ability to induce an increase in celiac and mesenteric arterial blood flow, suggesting its utility in treating conditions associated with impaired blood flow, alongside its primary application in treating ulcers (Hirohashi et al., 1993).
Fluorescence Enhancement in Chemical Analysis
Research into the fluorescence enhancement of specific stilbenes by N-phenyl substitutions revealed insights into the structural effects on photochemical behavior. These findings may inform the development of new fluorescent probes for biochemical and medical research, utilizing compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide (Yang et al., 2002).
Synthesis and Characterization in Medicinal Chemistry
A study on the synthesis and characterization of tritium-labeled compounds related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide for use as C-C chemokine receptor 1 (CCR1) antagonists demonstrates the chemical synthesis applications of this compound. The research provides a framework for the development of labeled compounds for pharmacological studies and drug development processes (Hong et al., 2015).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-4-3-17(13-19(18)28-2)20(25)23-14-15-7-11-24(12-8-15)21(26)16-5-9-22-10-6-16/h3-6,9-10,13,15H,7-8,11-12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHTDMRWTZLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.